Butyldimethyl(dimethylamino)silane

Descripción

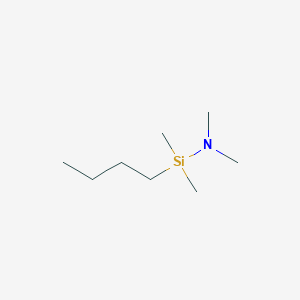

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[butyl(dimethyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NSi/c1-6-7-8-10(4,5)9(2)3/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWXSZZKOUAVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403209 | |

| Record name | Butyldimethyl(dimethylamino)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181231-67-4 | |

| Record name | 1-Butyl-N,N,1,1-tetramethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181231-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyldimethyl(dimethylamino)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyldimethyl(dimethylamino)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Butyldimethyl Dimethylamino Silane and Its Derivatives

General Synthesis Strategies for Dialkyl(dialkylamino)silanes

The formation of the silicon-nitrogen bond in dialkyl(dialkylamino)silanes is typically achieved through several reliable synthetic routes. These methods often involve the reaction of a halosilane precursor with an amine or the use of amination agents.

Approaches Utilizing Halosilane Precursors

A primary and widely employed method for the synthesis of dialkyl(dialkylamino)silanes involves the reaction of a dialkylhalosilane with a secondary amine. This nucleophilic substitution reaction is a straightforward approach to forming the Si-N bond. In the context of butyldimethyl(dimethylamino)silane, the logical precursor would be butyldimethylchlorosilane.

The general reaction proceeds as follows:

R¹R²Si(Cl) + 2 R³R⁴NH → R¹R²Si(NR³R⁴) + R³R⁴NH₂Cl

In this reaction, two equivalents of the amine are typically used; one acts as the nucleophile to displace the chloride on the silicon atom, and the second acts as a base to sequester the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. Alternatively, a non-nucleophilic base can be used in stoichiometric amounts to neutralize the acid.

Another relevant example is the industrial preparation of tert-butyldimethylsilane, which involves the rearrangement reaction of tert-butylchlorodimethylsilane and methyldichlorosilane (B44661) under Lewis acid catalysis. google.com

Amination Reactions in Silane (B1218182) Synthesis

Amination reactions provide an alternative and powerful route to Si-N bond formation. These reactions can involve various catalytic systems and starting materials.

One notable method is the dehydrocoupling of amines and silanes, which offers a direct route to aminosilanes with the release of hydrogen gas as the only byproduct. rsc.org This approach is considered more sustainable than traditional methods that produce salt waste. rsc.org Catalysts based on a range of metals have been developed for this transformation, demonstrating broad applicability. rsc.org For example, magnesium and lanthanide complexes have been shown to be effective catalysts for the dehydrocoupling of primary and secondary amines with various silanes. rsc.org

Another approach involves the use of organolithium reagents to first deprotonate the amine, creating a more potent nucleophile (a lithium amide), which then reacts with a halosilane. A patented method for the preparation of tri(dimethylamino)silane utilizes this strategy. google.com In this process, dimethylamine (B145610) is treated with an organolithium compound, such as n-butyllithium, to form lithium dimethylamide. google.com This is then reacted with trichlorosilane (B8805176) to yield the desired product. google.com This methodology could, in principle, be adapted for the synthesis of this compound by using butyldimethylchlorosilane as the electrophile.

Synthesis of this compound Derivatives

This compound is primarily utilized as a silylating agent, which means its main role is to introduce the butyldimethylsilyl group onto other molecules, thereby forming a variety of derivatives. The most common of these are silyl (B83357) ethers, formed by the reaction with alcohols.

Preparation of Functionalized Dienyl Silyl Ethers

Functionalized dienyl silyl ethers are valuable intermediates in organic synthesis, particularly in Diels-Alder reactions. While a specific procedure for the synthesis of a functionalized dienyl silyl ether using this compound was not found in the reviewed literature, a well-established protocol for a closely related transformation provides a representative example. The preparation of (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene demonstrates the general strategy that would be applicable. researchgate.net

This synthesis involves the deprotonation of a vinylogous amide, (E)-4-dimethylamino-3-buten-2-one, using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures, followed by trapping the resulting enolate with a silyl chloride, in this case, tert-butylchlorodimethylsilane. researchgate.net

Reaction Scheme for a Related Dienyl Silyl Ether:

(E)-4-dimethylamino-3-buten-2-one + NaHMDS → Sodium Enolate

Sodium Enolate + tert-butylchlorodimethylsilane → (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene

This protocol is noted to be quite general for preparing various dienes with different silyl and amino groups. researchgate.net Therefore, it is conceivable that this compound could be used in a similar capacity, or more likely, the corresponding butyldimethylchlorosilane would be used in this type of reaction to generate a butyldimethylsilyl-protected dienyl ether. The reactivity of aminosilanes like this compound allows for the silylation of alcohols under neutral conditions, which can be advantageous when acid-sensitive functional groups are present.

Related Synthetic Protocols for Organosilicon Intermediates

The synthesis of various organosilicon intermediates can be achieved through a multitude of protocols. The formation of silyl ethers from alcohols is a fundamental transformation. youtube.comyoutube.com A catalyst-less method for the silylation of alcohols using tert-butyldimethylsilyl chloride in a dimethyl sulfoxide (B87167) (DMSO)-hexane solvent system has been reported, offering a green chemistry approach by avoiding the need for base catalysts and the subsequent removal of ammonium salts.

The general utility of aminosilanes extends to the preparation of a wide range of silylated compounds. This compound is marketed as a reactive aminofunctional organosilane that can be used for creating bonded phases without acidic byproducts. gelest.com It is employed as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. gelest.com The resulting silyl derivatives are stable under a variety of reaction conditions and can be selectively removed when needed. gelest.com

Reactivity and Mechanistic Investigations

Silylation Chemistry

Silylation is a chemical process that involves the introduction of a silyl (B83357) group, in this case, the butyldimethylsilyl group [CH₃(CH₂)₃Si(CH₃)₂-], to a molecule. wikipedia.org This technique is widely employed to modify the properties of a compound, often by protecting a reactive functional group. wikipedia.orggelest.com Butyldimethyl(dimethylamino)silane serves as a highly reactive silylating agent, notable for not producing acidic byproducts. gelest.com

The silylation of protic functional groups (such as those containing -OH, -NH₂, -SH, or -COOH) with this compound proceeds through a nucleophilic substitution pathway. The reaction mechanism is characterized by the attack of the nucleophilic heteroatom (oxygen, nitrogen, or sulfur) of the substrate molecule on the electrophilic silicon atom of the silylating agent.

The general steps are:

Nucleophilic Attack: The lone pair of electrons on the heteroatom of the substrate (e.g., the oxygen of a hydroxyl group) attacks the silicon center of this compound.

Leaving Group Departure: The dimethylamino group (-N(CH₃)₂) is displaced.

Proton Transfer: The displaced dimethylamino group is a Brønsted-Lowry base and abstracts the proton from the now-positively charged heteroatom, forming the neutral silylated product and the volatile byproduct, dimethylamine (B145610). researchgate.net

This mechanism is advantageous compared to reactions using chlorosilanes, as it avoids the generation of corrosive hydrogen chloride (HCl) and the subsequent formation of hydrochloride salts, simplifying workup procedures. google.com

The protection of hydroxyl groups in alcohols and phenols is a primary application of this compound. The reaction converts the polar and reactive alcohol into a less polar and more stable silyl ether, which is inert to many reaction conditions. gelest.comgoogle.com The reactivity of the hydroxyl group towards silylation is influenced by its steric environment.

The general reaction is as follows: R-OH + (CH₃)₂N-Si(CH₃)₂(CH₂)₃CH₃ → R-O-Si(CH₃)₂(CH₂)₃CH₃ + (CH₃)₂NH

The reaction typically proceeds under mild conditions, often by simply mixing the alcohol and the silylating agent in an inert solvent at room temperature. gelest.com

Table 1: Relative Reactivity of Hydroxyl Groups with this compound

| Hydroxyl Group Type | Steric Hindrance | Relative Silylation Rate |

| Primary (1°) | Low | Fast |

| Secondary (2°) | Medium | Moderate |

| Tertiary (3°) | High | Slow |

This compound is also effective in silylating other active hydrogen-containing functional groups. gelest.com

Amines: Primary and secondary amines can be converted to their corresponding N-silylated derivatives. Aminosilanes are particularly effective reagents for this transformation. researchgate.netgelest.com The resulting silylamines are useful intermediates in various synthetic routes.

Thiols: Thiols (mercaptans) react readily with this compound to form thioethers or silyl sulfides. Mechanistic studies on the silylation of thiols have highlighted the straightforward formation of the S-Si bond with the liberation of the amine byproduct. researchgate.net

Carboxylic Acids: The hydroxyl group of a carboxylic acid can be silylated to yield a silyl ester. gelest.comresearchgate.net This protects the acidic proton and the carboxyl group, allowing for reactions to be carried out on other parts of the molecule. The reaction proceeds efficiently, often catalyzed by triphenylphosphine (B44618) or other catalysts in some systems. researchgate.net

Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to another. The steric bulk of the butyldimethylsilyl group allows for a degree of chemoselectivity. Due to its moderate size, it can differentiate between sterically unhindered and hindered functional groups. wikipedia.org

For example, in a molecule containing both a primary and a secondary alcohol, the less hindered primary alcohol will react preferentially with this compound. wikipedia.org This selectivity allows for the targeted protection of specific sites within a complex molecule.

Table 2: Chemoselective Silylation Scenarios

| Substrate Functional Groups | More Reactive Group | Less Reactive Group | Expected Outcome with this compound |

| Primary Alcohol, Secondary Alcohol | Primary Alcohol | Secondary Alcohol | Preferential silylation of the primary alcohol |

| Primary Alcohol, Tertiary Alcohol | Primary Alcohol | Tertiary Alcohol | High selectivity for silylation of the primary alcohol |

| Unhindered Thiol, Hindered Alcohol | Unhindered Thiol | Hindered Alcohol | Preferential silylation of the thiol |

The rate and success of silylation are governed by both steric and electronic factors related to the substrate and the silylating agent.

Steric Factors: As previously noted, steric hindrance around the target functional group is a dominant factor. Bulky substituents near the reaction site will slow down or even prevent the approach of the silylating agent. The butyldimethylsilyl group itself possesses a moderate level of steric bulk, which influences its reactivity and selectivity. wikipedia.org

Electronic Factors: The nucleophilicity of the heteroatom attacking the silicon center is crucial. Electron-withdrawing groups adjacent to the functional group (e.g., -OH, -NH₂) will decrease its nucleophilicity, thereby reducing the reaction rate. Conversely, electron-donating groups can enhance reactivity. The silicon-nitrogen bond in this compound is polarized, making the silicon atom sufficiently electrophilic to react with neutral nucleophiles like alcohols and amines without requiring strong acid or base catalysis.

Role as a Protecting Group

The primary utility of the silylation reaction with this compound is the formation of protecting groups. gelest.com The resulting butyldimethylsilyl ethers, amines, or esters are stable under a variety of conditions where the original functional group would be reactive, such as in the presence of organometallic reagents or under basic conditions. wikipedia.org

The butyldimethylsilyl group is considered a robust protecting group, yet it can be selectively removed (deprotected) when its protective function is no longer required. Deprotection is typically achieved under acidic conditions or, more commonly, by treatment with a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), which has a very high affinity for silicon. This selective removal is a cornerstone of its utility in multi-step organic synthesis.

Introduction of the Butyldimethylsilyl Protecting Group

The butyldimethylsilyl (BDS) group, closely related to the more common tert-butyldimethylsilyl (TBDMS) group, serves as a protecting group for hydroxyl functionalities in organic synthesis. gelest.com The introduction of this group is typically achieved through the reaction of an alcohol with a silylating agent. While tert-butyldimethylsilyl chloride (TBDMS-Cl) is a widely used reagent for this purpose, its reaction with alcohols can be slow and may require forcing conditions. organic-chemistry.org The use of this compound offers an alternative route for silylation. These organoaminosilanes are highly reactive reagents that can introduce the silyl group, often without the generation of acidic byproducts. gelest.com The reaction proceeds by the nucleophilic attack of the alcohol on the silicon atom, with the concurrent departure of the dimethylamino group, which is subsequently protonated by the alcohol.

The choice of silylating agent and reaction conditions can be tailored to achieve selective protection of different hydroxyl groups within a molecule. For instance, the silylation of primary alcohols is generally faster than that of more sterically hindered secondary and tertiary alcohols. researchgate.net

Stability of Butyldimethylsilyl Ethers and Derivatives under Varied Reaction Conditions

The stability of silyl ethers is a critical factor in their application as protecting groups. Butyldimethylsilyl ethers, similar to their tert-butyldimethylsilyl counterparts, exhibit significant stability across a range of reaction conditions. gelest.com Generally, the hydrolytic stability of silyl ethers increases with the steric bulk of the substituents on the silicon atom. organic-chemistry.orgwikipedia.org The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable to hydrolysis than the trimethylsilyl (B98337) (TMS) group. organic-chemistry.org

Butyldimethylsilyl ethers are generally stable to aqueous base but can be cleaved under acidic conditions. organic-chemistry.org Their stability allows them to withstand various synthetic transformations, including certain oxidation and reduction reactions, organometallic additions, and modifications of other functional groups within the molecule. researchgate.net For example, TBDMS ethers are compatible with conditions used for the formation of esters and amides and are stable to hydrogenolysis. researchgate.net

The relative stability of different silyl ethers under acidic and basic conditions has been studied. In acidic media, the order of stability is generally TMS < TES < TBS < TIPS < TBDPS. wikipedia.org Under basic conditions, the relative stability is TMS < TES < TBS ≈ TBDPS < TIPS. wikipedia.org This differential stability allows for the selective removal of one type of silyl ether in the presence of another.

Selective Deprotection Strategies

Fluoride-Mediated Desilylation

Fluoride ions are highly effective for cleaving silicon-oxygen bonds due to the formation of a strong silicon-fluoride bond, which is a key driving force for the reaction. nih.gov The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently breaks down to release the alcohol. organic-chemistry.orgnih.gov

A variety of fluoride-containing reagents are employed for this purpose, including:

Tetrabutylammonium fluoride (TBAF) : This is one of the most common reagents for silyl ether deprotection. organic-chemistry.orgchemspider.com It is typically used as a solution in tetrahydrofuran (B95107) (THF). However, the basicity of TBAF can sometimes lead to side reactions with sensitive substrates. chemspider.com

Potassium fluoride (KF) : In combination with a phase-transfer catalyst like 18-crown-6 (B118740) or supported on alumina, KF can be an effective and milder alternative to TBAF. tandfonline.comcapes.gov.br A system of chlorotrimethylsilane (B32843) (TMSCl) and potassium fluoride dihydrate (KF·2H₂O) in acetonitrile (B52724) has been shown to be a mild and efficient method for the desilylation of TBDMS ethers. organic-chemistry.org

Hydrogen fluoride complexes : Reagents such as HF-pyridine and HF-triethylamine are also used for desilylation. nih.gov A novel protocol using hydrogen fluoride-imidazole has been reported as a simple, efficient, and mild method for the deprotection of silyl ethers, including TBDMS. nih.gov

Potassium bifluoride (KHF₂) : This reagent has been found to be a mild and selective agent for the desilylation of phenolic TBDMS ethers in methanol (B129727) at room temperature. nih.gov

The selectivity of fluoride-mediated deprotection can be influenced by the steric and electronic properties of the silyl group. For example, less hindered silyl ethers are generally cleaved faster. wikipedia.org

| Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Commonly used, can be basic. | organic-chemistry.orgchemspider.com |

| Potassium fluoride/18-crown-6 | Acetone, reflux | Milder alternative to TBAF. | tandfonline.com |

| Potassium fluoride on alumina | Acetonitrile, ultrasound | Effective for phenolic TBDMS ethers. | capes.gov.br |

| Chlorotrimethylsilane/Potassium fluoride dihydrate | Acetonitrile, room temperature | Mild and efficient. | organic-chemistry.org |

| Hydrogen fluoride-imidazole | - | Simple, efficient, and mild. | nih.gov |

| Potassium bifluoride (KHF₂) | Methanol, room temperature | Selective for phenolic TBDMS ethers. | nih.gov |

Acid-Catalyzed Cleavage

Butyldimethylsilyl ethers can be cleaved under acidic conditions. organic-chemistry.org The mechanism involves the protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by a counterion or solvent. masterorganicchemistry.com

Various acidic reagents can be employed for this purpose:

Aqueous acetic acid : A mixture of acetic acid and water can be used for the deprotection of TBDMS ethers. organic-chemistry.org

Acetyl chloride in methanol : A catalytic amount of acetyl chloride in dry methanol generates hydrochloric acid in situ, which effectively cleaves TBDMS and TBDPS ethers. organic-chemistry.orgorganic-chemistry.org This method is mild and tolerates a variety of other protecting groups. organic-chemistry.org

Lewis acids : Lewis acids such as zinc bromide in the presence of N-chlorosuccinimide, titanium(IV) chloride complexes, and iron(III) tosylate have been reported for the deprotection of TBDMS ethers. enpress-publisher.comacs.orgresearchgate.net

Solid-supported catalysts : Phosphomolybdic acid supported on silica (B1680970) gel has been shown to be an efficient and chemoselective catalyst for the mild deprotection of TBDMS ethers. organic-chemistry.org

The rate of acid-catalyzed cleavage is sensitive to the steric hindrance around the silicon atom. Less hindered silyl ethers are generally cleaved more readily. wikipedia.org This allows for selective deprotection, for example, of a primary TBDMS ether in the presence of a more hindered secondary or tertiary TBDMS ether. tandfonline.com

| Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Aqueous acetic acid | Acetic acid/water, 25°C | Classic method. | organic-chemistry.org |

| Acetyl chloride (catalytic) | Dry methanol, 0°C to room temperature | Mild, high yielding, tolerates other protecting groups. | organic-chemistry.orgorganic-chemistry.org |

| Zinc bromide/N-chlorosuccinimide | Methanol/DCM, room temperature | Selective and high yielding. | enpress-publisher.com |

| Titanium(IV) chloride-Lewis base complexes | - | Smooth deprotection. | acs.org |

| Iron(III) tosylate | - | Mild and efficient. | researchgate.net |

| Phosphomolybdic acid on silica gel | - | Chemoselective and mild. | organic-chemistry.org |

Base-Catalyzed Cleavage

While generally stable to basic conditions, butyldimethylsilyl ethers can be cleaved under specific basic catalysis. The mechanism often involves the deprotonation of a nearby acidic proton, followed by an intramolecular rearrangement or cleavage.

Sodium phosphates : Trisodium phosphate (B84403) dodecahydrate (Na₃PO₄·12H₂O) and tripotassium phosphate trihydrate (K₃PO₄·3H₂O) have been shown to selectively deprotect aryl TBDMS ethers in dimethylformamide at room temperature. ingentaconnect.com

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : This non-nucleophilic base can be used for the smooth desilylation of various aryl silyl ethers, often with selectivity over alkyl silyl ethers. organic-chemistry.org

Oxone® : A 50% aqueous methanolic solution of Oxone® has been found to selectively cleave primary tert-butyldimethylsilyl ethers at room temperature, leaving secondary and tertiary TBDMS ethers intact. organic-chemistry.org

| Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Trisodium phosphate dodecahydrate | DMF, room temperature | Selective for aryl TBDMS ethers. | ingentaconnect.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | Selective for aryl silyl ethers. | organic-chemistry.org |

| Oxone® | 50% aqueous methanol, room temperature | Selective for primary TBDMS ethers. | organic-chemistry.org |

Catalytic Activity and Mechanisms

This compound itself is primarily a reagent for introducing a protecting group rather than a catalyst. gelest.com However, the silylation reaction it participates in can be influenced by catalysts. For instance, the silylation of alcohols with silyl chlorides can be significantly accelerated by the addition of catalysts like N-methylimidazole or certain proazaphosphatranes. organic-chemistry.org

The deprotection of butyldimethylsilyl ethers often employs catalytic amounts of reagents. The mechanisms of these catalytic processes vary depending on the catalyst and reaction conditions.

Fluoride-catalyzed desilylation : The catalytic cycle involves the fluoride ion attacking the silicon atom, leading to the cleavage of the Si-O bond and regeneration of the fluoride ion upon protonation of the resulting alkoxide. organic-chemistry.orgnih.gov

Acid-catalyzed desilylation : In this case, a proton or a Lewis acid acts as the catalyst. The catalyst protonates the ether oxygen, facilitating the nucleophilic attack and is regenerated in the process. masterorganicchemistry.com For example, with acetyl chloride in methanol, HCl is generated catalytically. organic-chemistry.org

Base-catalyzed desilylation : The base catalyst can facilitate deprotonation or activate the substrate for cleavage, being regenerated in a subsequent step. nih.gov

The study of these catalytic mechanisms is crucial for the development of more efficient, selective, and environmentally benign methods for the protection and deprotection of functional groups in organic synthesis.

This compound in Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions are fundamental processes for constructing carbon-carbon and carbon-heteroatom bonds in modern synthetic chemistry. nsf.gov These reactions often rely on a precise combination of ligands and bases to achieve optimal efficiency. uni-regensburg.de While specific studies detailing the direct participation of this compound in nickel-catalyzed protocols are not extensively documented, its role can be inferred from the general principles of cross-coupling and the known reactivity of aminosilanes.

Organosilanes, including aminosilanes, are recognized as valuable reagents in synthetic organic transformations and cross-coupling C-C bond formation. gelest.com In the context of nickel catalysis, which is effective for activating challenging electrophiles like amine derivatives, the reactivity of compounds such as this compound is of significant interest. nsf.gov For instance, recent advancements have highlighted the use of cost-effective additives like tert-butylamine, which can function as both a ligand and a base in nickel-catalyzed photoredox reactions for C-O and C-N bond formation. uni-regensburg.dechemrxiv.orgnih.gov This dual functionality streamlines reaction conditions and broadens the scope of compatible substrates. uni-regensburg.de Given that this compound contains a dimethylamino group, its potential to act as a ligand or precursor to a base in similar catalytic systems warrants investigation. The interplay between ligands and bases is crucial, as their synergy often dictates the success of the coupling reaction. uni-regensburg.de

Catalysis of Cyclization, Etherification, and Rearrangement Reactions

This compound serves primarily as a silylating agent, protecting reactive functional groups such as alcohols, amines, and carboxylic acids. gelest.com This protective role is crucial in multi-step syntheses that involve cyclization, etherification, or rearrangement reactions, allowing the silylated moiety to remain inert while other parts of the molecule undergo transformation.

Cyclization: In reactions such as the Prins cyclization, Lewis acids catalyze the reaction between an aldehyde and a vinylsilane to form dihydropyrans. wm.edu While bismuth(III) triflate is a known catalyst for this transformation, the initial step often involves the protection of hydroxyl groups, a role for which this compound is well-suited.

Etherification: The formation of silyl ethers is a common strategy to protect alcohols during ether synthesis. The resulting silylated alcohols exhibit tolerance to a wide range of reaction conditions, enabling selective transformations elsewhere in the molecule. gelest.com

Rearrangement Reactions: Rearrangement reactions, such as the Baeyer-Villiger oxidation or the Beckmann rearrangement, involve the migration of an alkyl or aryl group. wiley-vch.de The stability of silyl protecting groups under the conditions of many of these rearrangements makes them valuable tools for achieving complex molecular architectures. gelest.com

Activation of Silanes via Lewis Base Catalysis

The activation of tetravalent silicon compounds through the addition of external donors is a central concept in n-σ* type Lewis base catalysis. nih.gov This process involves the interaction of a Lewis base with the silicon center of the silane (B1218182), leading to a change in the reactivity and properties of the silicon reagent.

Weak Lewis acids like silicon tetrachloride can be activated by a Lewis base to form a highly reactive, chiral Lewis acid in situ. organic-chemistry.orgnih.gov This complex can then effectively catalyze reactions such as the aldol (B89426) addition. nih.gov The mechanism involves the formation of a highly electrophilic, phosphoramide-bound silyl cation that activates the aldehyde for nucleophilic attack. organic-chemistry.org This principle of activating a less reactive silane with a Lewis base is a powerful strategy in catalysis.

Formation of Hypercoordinate Silicon Intermediates

A key consequence of Lewis base activation of silanes is the formation of hypercoordinate silicon intermediates, where the silicon atom is penta- or hexacoordinated. nih.gov These species exhibit markedly different structures and reactivities compared to their tetracoordinated precursors and are considered crucial intermediates in many silicon-based bond-forming reactions. nih.govthieme-connect.de

The binding of a Lewis base (donor) to the silicon atom induces two primary effects as proposed by Gutmann's rules:

The bonds to the other ligands on the silicon atom are elongated, which increases their nucleophilicity. The stronger the bond to the incoming donor, the more pronounced this elongation. nih.gov

The positive polarization at the silicon atom is enhanced, increasing its electrophilicity. nih.gov

The formation of these short-lived hypervalent intermediates has been substantiated through spectroscopic, structural, and computational studies, confirming their involvement in Lewis base-initiated silicon chemistry. nih.gov The table below summarizes the effect of donor binding on silicon bond lengths.

| Donor | Si-Ligand Bond | Bond Elongation | Reference |

| Lewis Base | Si-X | Increased | nih.gov |

This table illustrates the general principle of bond elongation upon formation of a hypercoordinate silicon intermediate.

Other Reactive Transformations

Beyond its role in catalysis and protection, this compound and related organosilicon compounds participate in other significant reactive transformations.

Functionalization Reactions of Silylated Intermediates

Intermediates silylated with the butyldimethylsilyl group are stable across a broad spectrum of reaction conditions. gelest.com This stability allows for subsequent functionalization of the molecule while the silylated group remains intact. For example, a silylated alcohol can undergo oxidation, reduction, or carbon-carbon bond formation at other sites. The silyl group can then be selectively removed under specific conditions, revealing the original functional group. gelest.com This strategy is fundamental in the synthesis of complex organic molecules.

Conjugate Addition Reactions Involving Organosilicon Species

Organosilicon species are pivotal in conjugate addition reactions, particularly in aldol-type additions. The reaction of silyl ketene (B1206846) acetals with aldehydes, promoted by a Lewis acid activated by a Lewis base, is a prime example. nih.gov

In this process, a hypervalent silicon intermediate is proposed to form. The reaction between a chiral Lewis base and a weak Lewis acid like silicon tetrachloride generates a highly reactive chiral trichlorosilyl (B107488) cation. nih.gov This cation effectively promotes the aldol addition of silyl ketene acetals to a variety of aldehydes with high enantioselectivity. nih.gov The mechanism involves the formation of a phosphoramide-bound silyl cation which activates the aldehyde, making it susceptible to nucleophilic attack by the silyl ketene acetal (B89532). organic-chemistry.org

The table below shows representative outcomes for the Lewis base-catalyzed addition of a silyl ketene acetal to different aldehydes.

| Aldehyde | Product Yield | Enantioselectivity (ee) | Reference |

| Aromatic | High | Excellent | nih.gov |

| Olefinic | High | Excellent | nih.gov |

| Aliphatic | Moderate to High | Excellent | nih.gov |

Data represents typical results from studies on Lewis base-catalyzed aldol additions of silyl ketene acetals.

Photogenerated Carbene Cycloadditions in Organosilane Chemistry

Further investigation into the photochemistry of aminosilanes could be a potential area for future research, but currently, there is no established body of work on which to report.

Applications in Organic Synthesis and Materials Science

Reagent in Fine Chemical Synthesis

In the realm of organic synthesis, Butyldimethyl(dimethylamino)silane is a key reagent, enabling chemists to perform intricate molecular transformations and build complex chemical architectures.

The primary application of this compound in organic synthesis is as a silylating agent. gelest.com In this capacity, it serves to introduce a butyldimethylsilyl group onto sensitive functional groups, temporarily "protecting" them from undesired reactions. This protection is crucial during multi-step syntheses of complex molecules. The compound reacts readily with active hydrogen atoms in various functional groups. gelest.com

The process involves the reaction of the silane (B1218182) with alcohols, amines, thiols, and carboxylic acids to form the corresponding silyl (B83357) ethers, silylamines, silyl thioethers, and silyl esters. gelest.com These silylated derivatives are generally more volatile, less polar, and more thermally stable, which can also facilitate purification and analysis, such as by gas chromatography. gelest.com The butyldimethylsilyl group is robust and stable across a wide range of reaction conditions but can be selectively removed when needed, restoring the original functional group. gelest.com

Functional Groups Protected by this compound

| Functional Group | Protected Form |

|---|---|

| Alcohol (-OH) | Silyl Ether (-OSi(CH₃)₂C₄H₉) |

| Amine (-NH₂) | Silylamine (-NHSi(CH₃)₂C₄H₉) |

| Thiol (-SH) | Silyl Thioether (-SSi(CH₃)₂C₄H₉) |

While direct applications of this compound as a chiral auxiliary in mainstream asymmetric synthesis are not extensively documented, its role as a protecting group is fundamental to many such processes. The synthesis of chiral drugs and materials often requires multi-step sequences where selective protection of functional groups is essential to control stereochemistry. gvsu.edu

The broader field of organosilicon chemistry is deeply involved in asymmetric synthesis through the development of chiral silanes and their use in transition metal-catalyzed stereoselective reactions. rsc.orgnih.gov Research has focused on creating silicon-stereogenic compounds that can be used to transfer chirality. nih.gov Although simpler reagents like this compound are not at the forefront of inducing chirality, their foundational role in enabling these more complex, stereoselective operations by ensuring the stability of intermediates is indispensable.

This compound serves as a valuable precursor for the synthesis of more specialized organosilicon intermediates. Its high reactivity, conferred by the dimethylamino leaving group, makes it an excellent building block. gelest.com Unlike chlorosilanes, which produce acidic byproducts (HCl), aminosilanes like this one offer the advantage of reacting under neutral conditions, which is critical when acid-sensitive functional groups are present in the substrate.

It is used to create other functionalized silanes, siloxanes, and silicon-based organic compounds that are key intermediates in the production of pharmaceuticals, agrochemicals, and other high-value chemicals. researchgate.net For instance, it can be used to introduce the butyldimethylsilyl group into a molecule, which can then be further functionalized or used to influence the electronic and steric properties of the target molecule.

Contributions to Advanced Materials

The utility of this compound extends beyond synthesis into the field of materials science, where it is used to create and modify surfaces and films with specific, desirable properties.

This compound is a suitable precursor for depositing silicon-containing thin films, such as silicon oxide or silicon nitride, through methods like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). sigmaaldrich.com Organoaminosilanes are valuable in these processes because their reactivity can be tuned for controlled film growth.

These films are critical in various industries, particularly in microelectronics for creating dielectric layers and passivation coatings. The choice of precursor directly influences the properties of the resulting film, including its thickness, refractive index, and density. The use of this compound and related compounds allows for the formation of films with specific characteristics required for advanced electronic and photoelectric devices.

Properties of this compound as a Film Precursor

| Property | Value/Characteristic | Reference |

|---|---|---|

| CAS Number | 181231-67-4 | |

| Molecular Formula | C₈H₂₁NSi | |

| Molecular Weight | 159.34 g/mol | |

| Boiling Point | 75 °C at 50 mmHg |

One of the key applications in materials science is the surface modification of various substrates. This compound is used to render surfaces hydrophobic (water-repellent). gelest.com The silane reacts with hydroxyl (-OH) groups present on the surface of materials like glass, silica (B1680970), and metal oxides. This reaction covalently bonds the butyldimethylsilyl group to the surface, creating a non-polar, low-energy layer.

This modification is crucial for applications such as creating water-resistant coatings, preventing moisture damage, and controlling the surface energy of materials for applications in microfluidics and medical devices. gelest.com The resulting hydrophobic surface effectively shields the polar substrate from interaction with water, a principle that enhances the durability and performance of many materials. gelest.com

Surface Modification and Functionalization

Hydrophobic and Hydrophilic Surface Engineering

The modification of surfaces to control their interaction with water is a fundamental aspect of materials science. Silanes, in general, are pivotal for this purpose, capable of rendering surfaces either water-attracting (hydrophilic) or water-repelling (hydrophobic). gelest.com

This compound is primarily employed to induce hydrophobicity. sigmaaldrich.com The mechanism involves the reaction of its dimethylamino group with hydroxyl (-OH) groups present on the surface of various substrates, such as glass, silica, or metal oxides. This reaction forms a covalent bond, grafting the butyldimethylsilyl group onto the surface. The aliphatic butyl and methyl groups attached to the silicon atom form a non-polar, low-energy layer. sigmaaldrich.com This layer effectively shields the polar surface from interacting with water, leading to a hydrophobic effect. sigmaaldrich.com A successful hydrophobic coating created by silanes mitigates hydrogen bonding and prevents water from wetting the surface, while often maintaining permeability to water vapor, which allows the material to "breathe". sigmaaldrich.com This property is crucial for protecting composite structures, from pigmented coatings to reinforced concrete, against moisture-induced degradation. sigmaaldrich.com

While hydrophilic treatments aim to increase surface energy and wettability, typically by introducing polar functional groups like polyethylene (B3416737) glycol (PEG) or amino groups, the primary role of this compound is the opposite. gelest.comresearchgate.net Its non-polar organic substituents make it an effective agent for creating durable water-repellent surfaces. sigmaaldrich.com

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. sigmaaldrich.comresearchgate.net These layers are crucial for a variety of advanced applications, including organic electronics, sensors, and nanolithography. sigmaaldrich.com Silanes are a key class of molecules used to create robust SAMs due to their ability to form strong covalent bonds with the substrate. sigmaaldrich.com

This compound is utilized in the formation of SAMs. The process, known as silanization, involves the chemisorption of the silane from a solution or vapor phase onto a hydroxyl-terminated surface. researchgate.net The dimethylamino group serves as the reactive "head group" that anchors the molecule to the substrate, forming a stable silicon-oxygen bond (Si-O-M). As a monofunctional silane, with only one reactive leaving group, it forms a single point of attachment to the surface, which can lead to well-defined monolayer structures. sigmaaldrich.com

Once anchored, the butyl and dimethylsilyl "tail groups" orient themselves away from the surface, creating a new, functionalized interface with specific properties, such as hydrophobicity and low surface energy. sigmaaldrich.comresearchgate.net The ability to form these dense, ordered layers allows for precise control over the interfacial properties of materials at the molecular level.

Applications in Chromatography and Separations

In analytical chemistry, particularly in gas chromatography (GC), many compounds are not suitable for direct analysis because their polarity makes them non-volatile or prone to thermal degradation. registech.comdakenchem.com Chemical derivatization is a common strategy to overcome this, and silylation is the most widely used technique. researchgate.netgoogle.com

This compound functions as a silylating agent , specifically for introducing the tert-butyldimethylsilyl (TBDMS) group onto polar molecules. sigmaaldrich.com This process, known as derivatization, involves replacing the active hydrogen atoms in functional groups like alcohols (-OH), carboxylic acids (-COOH), amines (-NH2), and thiols (-SH) with a TBDMS group. sigmaaldrich.comregistech.com The resulting TBDMS derivatives are significantly less polar, more volatile, and more thermally stable than the parent compounds, making them ideal for GC analysis. google.com

The TBDMS derivatives are known to be approximately 10,000 times more stable against hydrolysis than the more common trimethylsilyl (B98337) (TMS) derivatives, which is a significant advantage as it makes the derivatization process less sensitive to trace amounts of moisture. google.com This enhanced stability ensures reliable and reproducible analytical results in GC and GC-Mass Spectrometry (GC-MS) for a wide range of biologically and industrially important molecules. sigmaaldrich.comresearchgate.net

| Parameter | Description | Relevance to Chromatography |

| Analyte Volatility | The tendency of a substance to vaporize. | Silylation with this compound increases volatility, enabling analysis by Gas Chromatography. google.com |

| Analyte Polarity | The distribution of electric charge over the atoms. | Silylation decreases polarity, reducing interactions with the GC column and improving peak shape. google.com |

| Thermal Stability | The ability of a compound to resist decomposition at high temperatures. | TBDMS derivatives are more thermally stable, preventing breakdown in the hot GC injector and column. google.com |

| Derivative Stability | The resistance of the derivatized analyte to hydrolysis. | TBDMS derivatives are highly stable to moisture, leading to more robust and reliable analytical methods. google.com |

Role in Polymer Chemistry and Composite Materials

This compound and related aminosilanes play several roles in the synthesis and modification of polymers and composite materials. They can act as surface modifiers, precursors to polymerization catalysts, and agents that improve the compatibility between different material phases.

Polymerization Initiation and Modification

This compound serves as a raw material and modifier in polymer chemistry. gantrade.com While not typically an initiator itself, it is a precursor to more reactive species. For instance, its close relative, tert-butyldimethylchlorosilane (TBDMSCl), is used in the synthesis of specialized initiators for anionic polymerization. sigmaaldrich.com

Aminosilanes can also act as catalysts for certain polymerization reactions, such as the condensation of silanol-functional polysiloxanes to create larger silicone polymers. youtube.com Furthermore, aminosilanes are used to chemically modify existing polymers, such as acrylic emulsions, to improve properties like adhesion and filler dispersibility. scilit.com

Reinforcement in Rubber Compounds through Silane Coupling Agents

In the rubber industry, particularly for modern "green" tires, silica is a critical reinforcing filler that improves properties like rolling resistance and wet traction. mdpi.com However, the polar, hydrophilic surface of silica is inherently incompatible with the non-polar, hydrophobic rubber matrix. mdpi.com This incompatibility leads to poor filler dispersion and weak interfacial adhesion.

To overcome this, silane coupling agents are used. mdpi.com While traditional coupling agents are bifunctional, possessing one group to react with the silica and another to react with the rubber, monofunctional silanes like this compound also play a crucial role. mdpi.comsinosil.commdpi.com Its function is not to create a direct chemical bridge to the rubber, but to act as a surface modifying agent for the silica filler. sigmaaldrich.comwikipedia.org

By reacting with the silica surface, this compound renders the filler hydrophobic. sigmaaldrich.com This hydrophobation dramatically improves the filler's compatibility with and dispersion within the rubber matrix. dtic.mil This enhanced dispersion minimizes filler-filler interactions (known as the Payne effect), reduces the viscosity of the rubber compound for easier processing, and ultimately leads to a composite with improved mechanical properties and durability. sinosil.commdpi.comdtic.mil

| Property | Effect of Monofunctional Silane Surface Treatment |

| Filler-Polymer Compatibility | Increased, due to hydrophobation of the filler surface. sigmaaldrich.com |

| Filler Dispersion | Improved, leading to a more homogeneous composite. dtic.mil |

| Compound Viscosity | Reduced, which aids in processing and mixing. sinosil.com |

| Mechanical Properties | Enhanced cohesion and delamination resistance. sinosil.commdpi.com |

Precursors for Complex Si-Si Molecular Frameworks

Polysilanes, which are polymers with a backbone consisting entirely of silicon-silicon bonds, exhibit unique electronic and optical properties and are important as preceramic polymers for producing silicon carbide. scirp.org The most common method for synthesizing these Si-Si frameworks is a Wurtz-type reductive coupling of dichlorosilanes using an alkali metal. scirp.org

The classic synthesis involves reacting a dichlorosilane, such as dimethyldichlorosilane, with sodium metal to form the polysilane chain. scirp.org

R₂SiCl₂ + 2 Na → [R₂Si]n + 2 NaCl

While this compound is not directly used in this reaction, it serves as a ready precursor to the necessary reactive intermediates. The dimethylamino group can be easily substituted to form butyldimethylchlorosilane. This monochlorosilane can be used to cap the ends of a growing polysilane chain, while related dichlorosilanes created from different precursors would be used to build the polymer backbone. Therefore, this compound is a valuable starting material in the broader synthetic toolkit for creating complex molecules and polymers based on silicon-silicon frameworks. Other advanced methods for forming Si-Si bonds, such as reduction with magnesium and Lewis acids, also rely on chlorosilane precursors.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic and organometallic compounds. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained. For butyldimethyl(dimethylamino)silane, ¹H, ¹³C, and ²⁹Si NMR spectroscopy are particularly informative.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would correspond to the number of protons in each group.

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Si-CH₃ (dimethylsilyl) | 0.05 - 0.20 | Singlet |

| N-CH₃ (dimethylamino) | 2.30 - 2.50 | Singlet |

| Si-CH₂- (butyl) | 0.50 - 0.70 | Triplet |

| -CH₂- (butyl) | 1.20 - 1.40 | Multiplet |

| -CH₂- (butyl) | 1.20 - 1.40 | Multiplet |

| -CH₃ (butyl) | 0.80 - 1.00 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

| Carbon Group | Expected Chemical Shift (ppm) |

| Si-CH₃ (dimethylsilyl) | -2.0 - 2.0 |

| N-CH₃ (dimethylamino) | 38.0 - 42.0 |

| Si-CH₂- (butyl) | 15.0 - 20.0 |

| -CH₂- (butyl) | 25.0 - 30.0 |

| -CH₂- (butyl) | 25.0 - 30.0 |

| -CH₃ (butyl) | 13.0 - 15.0 |

Silicon-29 (²⁹Si) NMR Spectroscopy

²⁹Si NMR spectroscopy is a specialized technique used to probe the silicon environment in organosilicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. For this compound, the ²⁹Si NMR spectrum is expected to show a single resonance, indicative of the single silicon environment. The chemical shift would be influenced by the electron-donating dimethylamino group and the alkyl butyl group. Based on data for structurally similar aminosilanes, the chemical shift is anticipated to be in the range of δ = 5 to 15 ppm.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and for obtaining structural information from its fragmentation patterns.

Identification of Reaction Products and Intermediates

This compound is often used as a silylating agent, introducing a butyldimethylsilyl group to protect reactive functional groups in other molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method to identify the products of such reactions. The silylated products will have a characteristic mass increase corresponding to the mass of the butyldimethylsilyl group minus a proton. The retention time in the gas chromatogram and the mass spectrum of the eluting compound serve to identify the reaction products.

Analysis of Decomposition Pathways

The study of the decomposition of this compound under mass spectrometric conditions can provide insights into its stability and the relative strengths of its chemical bonds. While specific experimental mass spectral data for this compound is not widely published, theoretical studies on related compounds, such as bis(dimethylamino)silane, suggest potential decomposition pathways. sigmaaldrich.comchemicalbook.com

The primary fragmentation in the mass spectrometer is likely to involve the cleavage of the Si-N and Si-C bonds. The energy required to break the N-CH₃ bond is generally lower than that for the Si-N and Si-H bonds in related aminosilanes. sigmaaldrich.comchemicalbook.com The most likely initial fragmentation steps for this compound would be the loss of a methyl radical (CH₃•) from the dimethylsilyl or dimethylamino group, or the loss of a butyl radical (C₄H₉•). The resulting fragment ions would provide characteristic peaks in the mass spectrum, aiding in the structural confirmation of the parent molecule. The observation of ions corresponding to [M-15]⁺ (loss of CH₃•) and [M-57]⁺ (loss of C₄H₉•) would be expected.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups.

This compound is frequently employed as a silylating agent to modify surfaces, introducing a butyl- and dimethylsilyl- functionality. IR spectroscopy is instrumental in confirming the successful attachment of the silane (B1218182) to a substrate and in characterizing the nature of the newly formed bonds. When this compound reacts with a surface containing hydroxyl groups (e.g., silica (B1680970) or metal oxides), the characteristic Si-N bond of the silane is cleaved, and a new Si-O bond is formed with the surface.

The key vibrational modes for this compound and its reaction products on a surface include:

C-H vibrations: Stretching and bending vibrations of the methyl (CH₃) and butyl (C₄H₉) groups are expected in the regions of 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹, respectively.

Si-C vibrations: The stretching vibrations of the Si-C bonds typically appear in the fingerprint region of the IR spectrum, generally between 600 and 850 cm⁻¹.

Si-N vibrations: The Si-N stretching vibration in aminosilanes is a key diagnostic peak. In molecules like this compound, this bond vibration is observed in the range of 900-1000 cm⁻¹. The disappearance or significant shift of this band upon reaction is a strong indicator of surface functionalization.

Si-O vibrations: The formation of a new Si-O bond with a surface is confirmed by the appearance of a strong absorption band typically in the 1000-1100 cm⁻¹ region.

The following table summarizes the characteristic IR absorption bands relevant to the functionalization of a surface with this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Characterization |

| C-H Stretch (alkyl) | 2850 - 3000 | Presence of butyl and dimethyl groups. |

| C-H Bend (alkyl) | 1370 - 1470 | Confirms the presence of the alkyl chains. |

| Si-N Stretch | 900 - 1000 | Characteristic of the aminosilane (B1250345) precursor. Its disappearance indicates successful reaction. |

| Si-O Stretch (on surface) | 1000 - 1100 | Indicates the formation of a covalent bond between the silicon atom and the surface oxygen. |

| Si-C Stretch | 600 - 850 | Confirms the integrity of the dimethylsilyl group attached to the surface. |

This table is a representation of typical wavenumber ranges for the indicated vibrational modes and may vary slightly depending on the specific molecular environment and substrate.

X-ray Diffraction (XRD) Analysis of this compound Derivatives and Complexes

While this compound itself is a liquid at room temperature and thus not amenable to single-crystal XRD analysis, its derivatives and complexes can often be crystallized to provide detailed structural information. XRD analysis of such crystalline materials allows for the precise determination of molecular geometry, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the steric and electronic effects of the butyldimethylsilyl group in different chemical environments.

Research on related silylamine structures provides valuable insights into the expected structural features of this compound derivatives. For instance, studies on silylated aminopyrimidines have revealed Si-N bond lengths in the range of 1.733(1) Å to 1.744(1) Å, which are typical for covalent Si-N bonds. chemcd.com

In the absence of specific XRD data for a crystalline derivative of this compound, a hypothetical example of crystallographic data for a generic butyldimethylsilylamine derivative is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 8.2 | Unit cell dimension along the b-axis. |

| c (Å) | 15.1 | Unit cell dimension along the c-axis. |

| β (°) | 95.5 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1290 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Si-N Bond Length (Å) | 1.74 | Provides insight into the nature of the silicon-nitrogen bond. |

| Si-C Bond Length (Å) | 1.85 - 1.87 | Typical lengths for silicon-carbon single bonds. |

| C-Si-C Bond Angle (°) | 109.5 | Reflects the tetrahedral geometry around the silicon atom. |

| N-Si-C Bond Angle (°) | 108 - 111 | Describes the angles within the silyl (B83357) group. |

This table is a hypothetical representation to demonstrate the parameters obtained from an XRD analysis of a crystalline silylamine derivative.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of molecules like butyldimethyl(dimethylamino)silane. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, electronic distributions, and energetic properties.

Ab initio methods, which are derived from first principles without the inclusion of empirical parameters, offer a high level of theoretical accuracy. For aminosilanes, these calculations are crucial for determining fundamental properties such as bond lengths, bond angles, and conformational energies. While specific ab initio studies on this compound are not extensively documented in publicly available literature, the principles are widely applied to similar silane (B1218182) and amine compounds. These methods can elucidate the nature of the silicon-nitrogen bond, which is central to the chemistry of aminosilanes. For instance, theoretical studies on the decomposition of bis(dimethylamino)silane have utilized ab initio calculations at the CCSD(T)/6-311+G(2d,p)//B3LYP/6-311++G(d,p) level of theory to investigate the thermochemistry and kinetics of its gas-phase decomposition. digitellinc.com Such calculations help in understanding bond cleavage energies, with the N-CH3 bond in bis(dimethylamino)silane requiring 80.6 kcal/mol to break, which is lower than the Si-N and Si-H bond cleavage energies of 87.4 kcal/mol. digitellinc.com

Table 1: Representative Ab Initio Calculation Applications for Aminosilanes

| Property Calculated | Significance | Example Application |

| Molecular Geometry | Predicts stable conformations and bond parameters. | Optimization of the ground state structure of related silane molecules. |

| Bond Dissociation Energies | Determines the strength of chemical bonds. | Calculation of Si-N, N-C, and Si-H bond cleavage energies in aminosilanes. digitellinc.com |

| Electron Correlation Effects | Accounts for the interaction between electrons for higher accuracy. | High-level coupled-cluster calculations for energetic properties. youtube.com |

This table is illustrative and based on general applications of ab initio methods to related compounds, as specific data for this compound is limited.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies are widely used to investigate the electronic structure and reactivity of a broad range of molecules, including aminosilanes. These calculations can provide valuable information about frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution, all of which are critical for understanding reaction mechanisms.

For example, DFT calculations have been employed to study the insertion reactions of silylenes into silicon-chlorine bonds, revealing that these reactions are highly exothermic and proceed through a three-membered cyclic transition state. nih.gov Such studies often utilize basis sets like 6-31++G(d,p) to achieve reliable results. nih.gov In the context of surface chemistry, DFT has been used to investigate the functionalization of silica (B1680970) surfaces with aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES). chemrxiv.org These studies help in understanding the adsorption behavior and the formation of self-assembled monolayers. chemrxiv.org

Table 2: Key Parameters from DFT Studies of Aminosilanes

| Parameter | Description | Relevance to this compound |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic excitation properties. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Helps in understanding how the molecule interacts with other reagents. |

| Mulliken/NBO Charges | Quantifies the partial charge on each atom. | Provides insight into the polarity of bonds, particularly the Si-N bond. |

Mechanistic Probing via Computational Methods

Computational methods are powerful tools for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.

Computational chemistry allows for the mapping of reaction pathways by identifying reactants, products, intermediates, and, crucially, transition states. The characterization of transition state structures is fundamental to understanding the kinetics and mechanism of a reaction. For aminosilane (B1250345) reactions, computational studies have shed light on mechanisms such as autocatalysis. For instance, in the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS) with a silsesquioxane silanol, computational results suggested a second-order reaction with respect to APDMS, where a second molecule of the aminosilane acts as a catalyst. nih.govacs.org The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

A potential energy surface (PES) is a multidimensional representation of the energy of a system as a function of its geometric parameters. libretexts.orgwikipedia.org By mapping the PES, chemists can visualize the energetic landscape of a reaction, identifying the lowest energy pathways from reactants to products. wikipedia.orgrsc.org For complex reactions involving aminosilanes, PES mapping can reveal the presence of multiple competing pathways and shallow intermediates that might be difficult to detect experimentally. While a specific PES for reactions of this compound is not published, the methodology is broadly applicable. For example, in the dirhodium(II)-catalyzed silylation of propargyl esters, a potential energy surface was calculated to understand the catalytic system with and without the presence of a tertiary amine. researchgate.net

A key outcome of computational mechanistic studies is the calculation of activation energies (Ea) and other thermochemical parameters like enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction. nih.gov These values are critical for predicting reaction rates and equilibrium positions. For instance, computational studies on aminosilane reactions have shown that dynamic calculations of activation energy can provide results that are in better agreement with experimental data than non-dynamic calculations, especially for processes involving rapid proton transfer. nih.govacs.org DFT calculations have been used to determine that the insertion of dimethylsilylene into various chlorosilanes is exothermic by more than 40 kcal/mol. nih.gov The study also revealed that electron-withdrawing substituents can accelerate the insertion reaction by lowering the activation free energy. nih.gov

Table 3: Computationally Derived Thermochemical Data for a Representative Aminosilane Reaction

| Reaction Parameter | Calculated Value (kcal/mol) | Methodology | Significance |

| Activation Energy (Ea) | Varies depending on reaction and catalyst | Dynamic Calculations/DFT | Determines the kinetic feasibility of a reaction pathway. nih.govacs.org |

| Enthalpy of Reaction (ΔH) | > 40 (for silylene insertion) | DFT (B3LYP/6-311++G(d,p)) | Indicates the exothermic or endothermic nature of the reaction. digitellinc.comnih.gov |

| Gibbs Free Energy of Activation (ΔG‡) | Varies with substituents | DFT | Relates to the reaction rate constant through transition state theory. nih.gov |

This table presents example data from computational studies on related aminosilane systems to illustrate the types of parameters that can be calculated.

Electronic Structure Analysis

The electronic structure of aminosilanes is a key determinant of their chemical properties. The interplay of the silicon and nitrogen atoms, along with the organic substituents, dictates bond strengths, molecular geometry, and reactivity.

Investigation of Silicon-Nitrogen Bond Properties

The silicon-nitrogen (Si-N) bond is the central feature of this compound. Theoretical studies on related aminosilanes provide valuable data on the nature of this bond. In a systematic theoretical study of bis(dimethylamino)silane (BDMAS), a compound with two dimethylamino groups attached to a silicon atom, the energy required to break the Si-N bond was calculated to be 87.4 kcal/mol. digitellinc.com This is comparable to the energy needed to cleave the Si-H bond (also 87.4 kcal/mol) but higher than that for the N-CH3 bond (80.6 kcal/mol). digitellinc.com This suggests that under thermal decomposition conditions, cleavage of the N-CH3 bond may be kinetically favored over the Si-N bond scission.

Gas-phase electron diffraction studies of BDMAS have shown a non-symmetrical structure where the two dimethylamino groups have different CNC angles and conformations. rsc.org The Si-N bond length was determined to be 170.8 pm. rsc.org This structural asymmetry can influence the electronic environment of the Si-N bond.

Table 1: Calculated Bond Dissociation Energies in Bis(dimethylamino)silane

| Bond | Dissociation Energy (kcal/mol) |

|---|---|

| Si-N | 87.4 |

| N-CH3 | 80.6 |

| Si-H | 87.4 |

Conformational and Electronic Effects on Chemical Reactivity

The conformation of the dimethylamino group and the electronic effects of the butyl and dimethyl substituents on the silicon atom play a crucial role in the chemical reactivity of this compound. The non-planar nature of the nitrogen atoms in BDMAS, as revealed by electron diffraction, suggests that the lone pair on the nitrogen has significant p-character, making it available for donation. rsc.org

Theoretical studies on the decomposition of BDMAS indicate that the molecule tends to form methyleneimine and silanimine species. digitellinc.com The formation of these products is a result of complex rearrangements and eliminations, highlighting the influence of the molecular structure on its reaction pathways.

Kinetic Simulations and Reaction Rate Predictions

Kinetic simulations and the prediction of reaction rates are essential for understanding the decomposition pathways and the reactivity of this compound, particularly in processes like chemical vapor deposition (CVD) where it might be used as a precursor.

A detailed theoretical study on the gas-phase decomposition of BDMAS provides a framework for understanding these kinetics. digitellinc.com The study mapped out both concerted and stepwise reaction pathways, starting with the initial cleavage of Si-N, N-CH3, and Si-H bonds. digitellinc.com The results showed that the concerted formation of N-dimethylaminosilyl methyleneimine through the elimination of methane (B114726) from BDMAS is the most kinetically and thermodynamically favored pathway over a wide temperature range (0 K to 2673 K). digitellinc.com The activation enthalpy for this pathway at 0 K is 62.7 kcal/mol. digitellinc.com

The study also highlighted the temperature dependence of the product distribution. At lower temperatures, the production of N-methyl methyleneimine is favored, while at higher temperatures, the formation of N-methylsilanimine and 1-dimethylamino-N-methylsilanimine is promoted. digitellinc.com These findings suggest that the reaction conditions can be tuned to favor the formation of specific products.

When compared to tris(dimethylamino)silane (B81438) (TrDMAS), the initial bond cleavages (Si-N, Si-H, and N-CH3) in BDMAS occur more easily, indicating that BDMAS could be a more efficient precursor gas. digitellinc.com This suggests that this compound, with its single dimethylamino group, might exhibit different reactivity and decomposition kinetics compared to BDMAS and TrDMAS. The presence of the butyl group will also influence the reaction rates and pathways.

Table 2: Predicted Favored Decomposition Products of Bis(dimethylamino)silane at Different Temperatures

| Temperature Range | Favored Product(s) |

|---|---|

| Low Temperatures | N-methyl methyleneimine |

| High Temperatures | N-methylsilanimine and 1-dimethylamino-N-methylsilanimine |

| 0 K to 2673 K (Overall) | N-dimethylaminosilyl methyleneimine |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Butyldimethyl(dimethylamino)silane Analogues

Future research will likely focus on creating new analogues of this compound to expand the toolbox of silylating agents and synthetic intermediates. The development of novel synthetic routes is crucial for accessing structures with tailored reactivity, selectivity, and physical properties.

One promising area is the extension of catalytic C-N and C-C bond-forming reactions to generate a diverse library of N-silylamine analogues. rsc.org Methods such as the dehydrocoupling of amines with silanes and the hydrosilylation of imines, which are already used for N-silylamine synthesis, could be adapted and refined for producing novel derivatives. rsc.org For instance, developing catalytic systems for the selective synthesis of analogues bearing different alkyl or aryl groups on the silicon or nitrogen atoms would provide fine-tuned reagents for specific applications.

Furthermore, multicomponent reactions, like the Ugi reaction, offer a pathway to complex molecular architectures from simple starting materials. beilstein-journals.org Research into applying such strategies to create sophisticated silylated structures from this compound-derived intermediates could yield novel compounds with unique biological or material properties. mdpi.com The synthesis of functionalized silanes through cross-coupling reactions, such as the Suzuki coupling, represents another fertile ground for producing analogues with specific electronic or optical properties. researchgate.net

Table 1: Potential Synthetic Strategies for this compound Analogues

| Synthetic Strategy | Description | Potential Outcome |

| Catalytic Dehydrocoupling | Reaction of a silane (B1218182) with an amine to form a Si-N bond and H₂. | Efficient, atom-economical route to a wide range of N-silylamines. rsc.org |

| Imine Hydrosilylation | Addition of a Si-H bond across a C=N double bond. | Access to silylated amines from readily available imine precursors. rsc.org |

| Multicomponent Reactions | Reactions where multiple starting materials react to form a single product. | Rapid generation of complex and diverse silylated molecules. beilstein-journals.orgmdpi.com |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. | Synthesis of aryl-substituted silane analogues with tailored electronic properties. researchgate.net |

Exploration of New Catalytic Applications and Systems

The unique electronic and steric properties of the silylamino group suggest that this compound and its derivatives could serve as valuable ligands or catalysts in a variety of chemical transformations. The Si-N bond's reactivity can be harnessed for catalytic cycles. rsc.org

Future work could explore the use of metal complexes bearing ligands derived from this compound. These organosilicon platforms have shown promise in bridging homogeneous and heterogeneous catalysis. rsc.org The development of chiral analogues could open doors to enantioselective catalysis, a critical area in modern synthetic chemistry. For example, chiral phosphoramides have been successfully used as catalysts for enantioselective crotylation of aldehydes with allyltrichlorosilanes, a concept that could be extended to systems derived from silylamines. soci.org

Additionally, the ability of silicon to expand its coordination number allows for the formation of hypervalent silicon compounds, which can act as Lewis acid activators. soci.org Investigating the catalytic activity of this compound derivatives in reactions where this Lewis acidity can be exploited is a promising research avenue. This includes their potential role in activating small molecules. numberanalytics.com

Advanced Materials Design and Functionalization Leveraging this compound Derivatives

Derivatives of this compound are prime candidates for the design of advanced materials with tailored properties. The compound itself can be used to introduce the butyldimethylsilyl group, which can modify the surface properties of materials, imparting hydrophobicity. gelest.com

Future research is expected to move beyond simple surface modification to the creation of sophisticated functional materials. For example, incorporating derivatives of this compound into polymers could lead to new silicones with enhanced thermal stability, controlled reactivity, and specific mechanical properties. researchgate.net These materials could find applications in fields ranging from electronics to biomedical devices. researchgate.netsigmaaldrich.com The synthesis of novel tetrahedral silicon-centered silanes has already yielded materials with high thermal stability and interesting fluorescent properties. researchgate.net

The ability to functionalize surfaces is critical for developing advanced materials. Silylating agents are used to create hydrophobic coatings that are permeable to water vapor, allowing substrates to "breathe." gelest.com Research into creating self-assembled monolayers (SAMs) from this compound derivatives on various substrates could lead to new sensors, electronic components, and biocompatible surfaces.

Table 2: Applications in Advanced Materials

| Application Area | Research Focus | Potential Impact |

| Surface Modification | Creating hydrophobic, anti-stiction, or biocompatible surfaces. gelest.com | Enhanced performance and longevity of materials in various environments. |

| Polymer Chemistry | Incorporation into polysiloxane backbones to tune properties. researchgate.net | Development of new silicones for high-performance applications. researchgate.net |